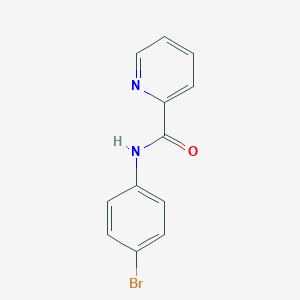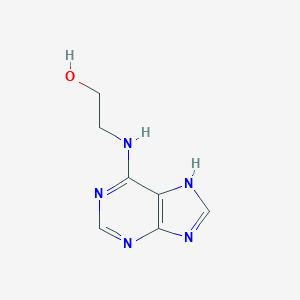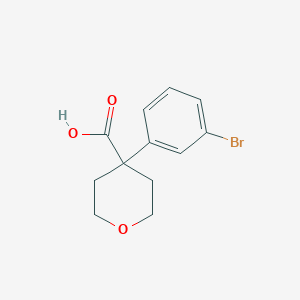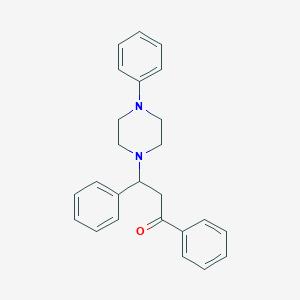
1,3-Diphenyl-3-(4-phenyl-1-piperazinyl)-1-propanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diphenyl-3-(4-phenyl-1-piperazinyl)-1-propanone, also known as PPP, is a chemical compound that has been widely used in scientific research. It is a synthetic compound that belongs to the class of arylalkyl ketones and has a molecular weight of 368.5 g/mol. PPP has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mechanism Of Action
1,3-Diphenyl-3-(4-phenyl-1-piperazinyl)-1-propanone acts as a competitive inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synapse. By inhibiting the dopamine transporter, 1,3-Diphenyl-3-(4-phenyl-1-piperazinyl)-1-propanone increases the concentration of dopamine in the synapse, leading to increased dopamine signaling. This increased dopamine signaling can have a range of effects on the central nervous system, including increased motivation and reward-seeking behavior.
Biochemical And Physiological Effects
1,3-Diphenyl-3-(4-phenyl-1-piperazinyl)-1-propanone has been shown to have a range of biochemical and physiological effects, including increased dopamine signaling, increased locomotor activity, and increased sensitivity to the effects of drugs such as cocaine and amphetamine. 1,3-Diphenyl-3-(4-phenyl-1-piperazinyl)-1-propanone has also been shown to have anxiolytic and antidepressant-like effects in animal models.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1,3-Diphenyl-3-(4-phenyl-1-piperazinyl)-1-propanone in lab experiments is its ability to selectively target the dopamine transporter, making it a valuable tool for studying the effects of dopamine-related disorders and drugs. However, 1,3-Diphenyl-3-(4-phenyl-1-piperazinyl)-1-propanone has some limitations, including its potential toxicity and the fact that it can interact with other neurotransmitter systems, making it difficult to isolate the effects of dopamine signaling.
Future Directions
There are several potential future directions for research involving 1,3-Diphenyl-3-(4-phenyl-1-piperazinyl)-1-propanone. One area of interest is the potential use of 1,3-Diphenyl-3-(4-phenyl-1-piperazinyl)-1-propanone as a treatment for Parkinson's disease and other dopamine-related disorders. Another area of interest is the use of 1,3-Diphenyl-3-(4-phenyl-1-piperazinyl)-1-propanone as a tool for studying the effects of drugs on the central nervous system, particularly in relation to addiction and reward-seeking behavior. Additionally, there is potential for the development of new compounds based on the structure of 1,3-Diphenyl-3-(4-phenyl-1-piperazinyl)-1-propanone that may have improved selectivity and efficacy.
Synthesis Methods
1,3-Diphenyl-3-(4-phenyl-1-piperazinyl)-1-propanone can be synthesized using a variety of methods, including the Friedel-Crafts acylation reaction and the Mannich reaction. In the Friedel-Crafts acylation reaction, benzene is treated with acetyl chloride in the presence of aluminum chloride to form acetophenone. The acetophenone is then reacted with benzene and piperazine to form 1,3-Diphenyl-3-(4-phenyl-1-piperazinyl)-1-propanone. In the Mannich reaction, acetophenone is reacted with formaldehyde and piperazine to form 1,3-Diphenyl-3-(4-phenyl-1-piperazinyl)-1-propanone.
Scientific Research Applications
1,3-Diphenyl-3-(4-phenyl-1-piperazinyl)-1-propanone has been used in a range of scientific research applications, including as a tool for studying the central nervous system and as a potential treatment for various diseases. 1,3-Diphenyl-3-(4-phenyl-1-piperazinyl)-1-propanone has been shown to have an affinity for the dopamine transporter, and studies have suggested that it may have potential as a treatment for Parkinson's disease and other dopamine-related disorders. 1,3-Diphenyl-3-(4-phenyl-1-piperazinyl)-1-propanone has also been used as a tool for studying the effects of drugs on the central nervous system, as it can act as a competitive inhibitor of the dopamine transporter.
properties
CAS RN |
49747-55-9 |
|---|---|
Product Name |
1,3-Diphenyl-3-(4-phenyl-1-piperazinyl)-1-propanone |
Molecular Formula |
C25H26N2O |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
1,3-diphenyl-3-(4-phenylpiperazin-1-yl)propan-1-one |
InChI |
InChI=1S/C25H26N2O/c28-25(22-12-6-2-7-13-22)20-24(21-10-4-1-5-11-21)27-18-16-26(17-19-27)23-14-8-3-9-15-23/h1-15,24H,16-20H2 |
InChI Key |
BATDJYIYGYYDHD-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=C2)C(CC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(CC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



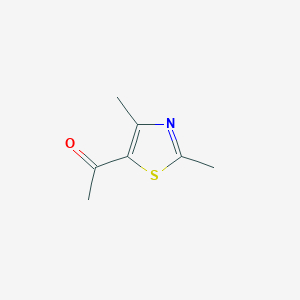
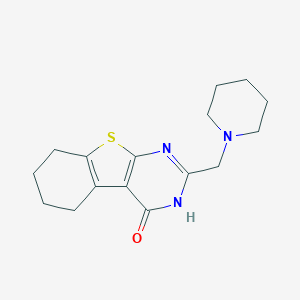
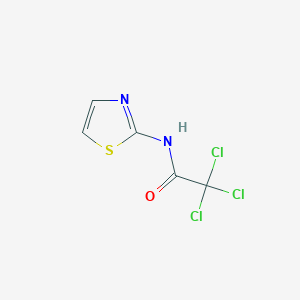
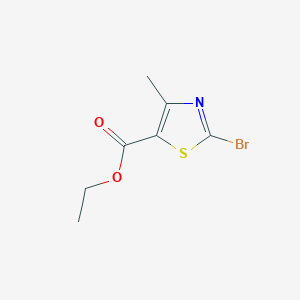
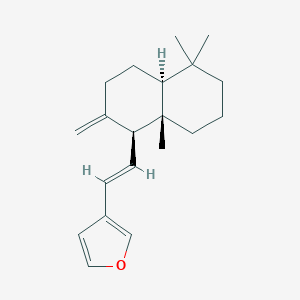
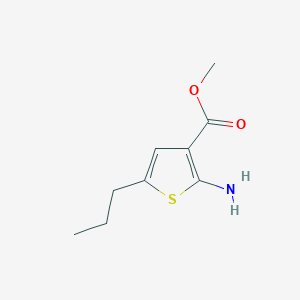
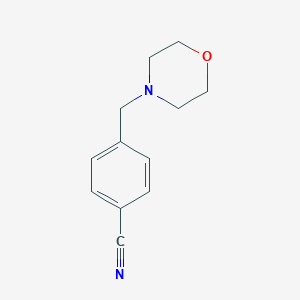
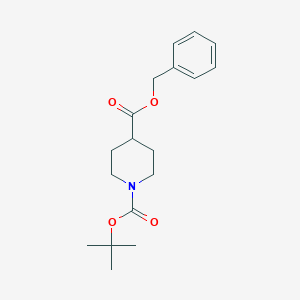
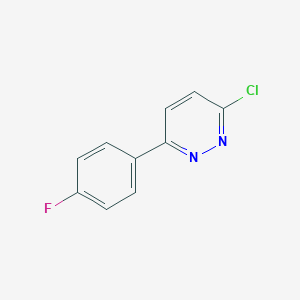
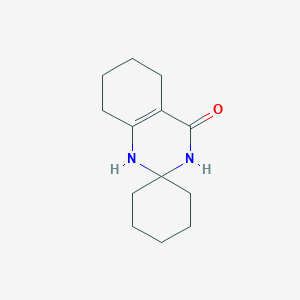
![Ethyl 6-acetyl-2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B182016.png)
